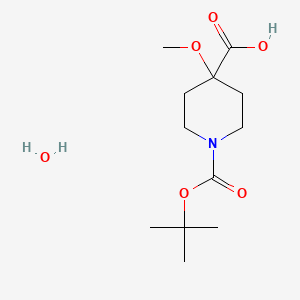

1-(tert-Butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate

Descripción

Historical Context of Piperidine Derivatives

Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson and independently characterized by Auguste Cahours in 1852 through nitric acid treatment of piperine from black pepper. Its natural occurrence in Piper nigrum and structural role in alkaloids like piperine, coniine, and solenopsins underscored its biological significance. Early industrial synthesis relied on pyridine hydrogenation using molybdenum disulfide catalysts, yielding piperidine for pharmaceutical and agrochemical applications. By the mid-20th century, conformational studies revealed piperidine’s chair-like structure, with equatorial nitrogen preferences in polar solvents. These discoveries laid the groundwork for synthesizing substituted piperidines, including carboxylated and alkoxy derivatives.

Significance of tert-Butoxycarbonyl Protected Compounds in Organic Chemistry

The tert-butoxycarbonyl (Boc) group, introduced in the 1960s, revolutionized amine protection strategies due to its stability under basic conditions and selective acidolytic removal. Boc protection prevents unwanted side reactions during multistep syntheses, particularly in peptide chemistry and alkaloid derivatization. For piperidine derivatives, Boc groups stabilize the nitrogen center while enabling functionalization at other positions, as seen in the synthesis of 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate. This compound’s Boc moiety ensures compatibility with diverse reaction conditions, facilitating downstream modifications for drug discovery.

Table 1: Key Advantages of Boc Protection in Piperidine Chemistry

| Property | Impact on Synthesis |

|---|---|

| Acid-labile cleavage | Enables selective deprotection without disturbing ester or ether linkages |

| Steric bulk | Shields the amine from nucleophilic or electrophilic attack |

| Solubility | Enhances organic-phase solubility for intermediates |

Research Objectives and Scope

This article focuses on elucidating the synthetic pathways, structural features, and applications of this compound. Key objectives include:

- Synthetic Methodology : Examining Boc introduction via di-tert-butyl dicarbonate and methoxylation strategies.

- Structural Analysis : Investigating the stereoelectronic effects of the 4-methoxy and 4-carboxylic acid substituents on piperidine ring conformation.

- Pharmacological Potential : Reviewing its role as an intermediate in spiropiperidines and bioactive alkaloids. The scope excludes clinical applications but emphasizes the compound’s utility in enabling stereocontrolled syntheses of complex heterocycles.

Propiedades

IUPAC Name |

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5.H2O/c1-11(2,3)18-10(16)13-7-5-12(17-4,6-8-13)9(14)15;/h5-8H2,1-4H3,(H,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWHZRBRZXUOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105838-78-4 | |

| Record name | 1,4-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105838-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mecanismo De Acción

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis. It’s typically added to amines under aqueous conditions.

Mode of Action

The compound acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This process protects the amine from unwanted reactions during subsequent steps of the synthesis.

Biochemical Pathways

The compound plays a role in the synthesis of complex organic molecules. It’s involved in the protection and deprotection of amines, which are key steps in many biochemical pathways. The exact pathways affected would depend on the specific synthesis in which the compound is being used.

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis. This allows for chemoselectivity in subsequent chemical reactions. After the desired reactions have taken place, the Boc group can be removed using strong acids.

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions. Furthermore, the removal of the Boc group typically involves the use of strong acids. The exact conditions can greatly influence the efficacy and stability of the compound.

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate (commonly referred to as Boc-4-methoxy-4-piperidinecarboxylic acid) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H23NO6, with a molecular weight of 277.31 g/mol. The compound features a piperidine ring, which is a common scaffold in numerous pharmaceuticals, and a tert-butoxycarbonyl (Boc) protecting group that is frequently used in synthetic organic chemistry to enhance stability and solubility .

Synthesis

The synthesis of Boc-4-methoxy-4-piperidinecarboxylic acid typically involves the reaction of 4-carboxypiperidine with di-tert-butyl dicarbonate under alkaline conditions. This method has been optimized to improve yield and purity, making it suitable for larger-scale production .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally related to Boc-4-methoxy-4-piperidinecarboxylic acid have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study reported that similar piperidine derivatives exhibited IC50 values ranging from 0.87 μM to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .

Cytotoxicity and Selectivity

The selectivity index (SI) is crucial in determining the safety profile of anticancer agents. For example, derivatives with similar structures demonstrated an SI greater than 1.0, suggesting lower toxicity towards non-cancerous cells while effectively targeting cancer cells . This selectivity is essential for minimizing side effects during treatment.

The mechanism by which piperidine derivatives exert their biological effects often involves the modulation of key signaling pathways associated with cell growth and apoptosis. For instance, some studies have indicated that these compounds can induce apoptosis via caspase activation and inhibit specific kinases involved in tumor progression .

Case Studies

Several research articles have documented the biological activity of piperidine derivatives:

- Study on Anticancer Activity : A study evaluated the effects of a related piperidine derivative on TNBC (triple-negative breast cancer) cell lines, demonstrating significant inhibition of tumor growth and metastasis in vivo models .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of piperidine-based compounds against HaCaT (human keratinocyte) cells, revealing that certain derivatives had minimal toxicity while effectively combating bacterial strains like M. tuberculosis .

- Pharmacodynamics : The pharmacodynamic properties were assessed using various animal models, showing that these compounds could significantly reduce tumor burden without causing severe adverse effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO6 |

| Molecular Weight | 277.31 g/mol |

| Key Biological Activity | Anticancer |

| IC50 Values (MCF-7) | 0.87 - 12.91 μM |

| Selectivity Index (SI) | > 1.0 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Agents

The Boc-protected piperidine derivatives have been extensively studied for their potential as antiviral and anticancer agents. For instance, research has demonstrated that modifications of the piperidine ring can enhance biological activity against specific viral strains and cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various Boc-piperidine derivatives that exhibited promising activity against HIV-1 protease, showcasing their potential in developing new antiviral drugs .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of Boc-piperidine derivatives. Research has indicated that these compounds can inhibit neurotoxic pathways associated with neurodegenerative diseases. A case study involving the evaluation of 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate showed significant protective effects in neuronal cell cultures exposed to oxidative stress .

Agrochemicals

Pesticide Development

The compound also finds applications in the development of agrochemicals, particularly pesticides. The Boc group serves as a protecting group that can be easily removed under mild conditions, allowing for the synthesis of active ingredients with enhanced stability and efficacy. A patent describes a method for synthesizing piperidine-based pesticides using this compound as a key intermediate .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound acts as a versatile building block for constructing more complex molecules. Its ability to undergo various transformations makes it invaluable in multi-step synthetic routes. For example, it has been utilized in the synthesis of alkaloids and other natural products due to its structural similarity to biologically active compounds .

Data Table: Applications Overview

Case Studies

Case Study 1: Antiviral Activity

A comprehensive study evaluated the antiviral activity of several Boc-piperidine derivatives against HIV-1 protease. The results indicated that specific modifications to the piperidine structure led to increased potency and selectivity, suggesting further investigation into these compounds for therapeutic development.

Case Study 2: Neuroprotection

In vitro studies on neuronal cell cultures demonstrated that treatment with this compound significantly reduced cell death caused by oxidative stress. This indicates its potential use in neuroprotective therapies.

Análisis De Reacciones Químicas

Boc Group Reactivity

The Boc group serves as a temporary protective group for amines, enabling selective reactivity at other positions. Key reactions include:

Deprotection Under Acidic Conditions

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the free amine. For example:

textCompound + TFA → 4-methoxy-4-piperidinecarboxylic acid hydrate + CO₂ + tert-butanol

This reaction is critical in medicinal chemistry for generating active intermediates .

Stability in Basic Media

The Boc group remains intact under mild basic conditions (e.g., NaHCO₃ or K₂CO₃), enabling reactions at the carboxylic acid or methoxy group without deprotection .

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) yields esters:

textCompound + ROH → methyl/ethyl ester derivatives + H₂O

Yields typically exceed 80% under reflux conditions .

Amide Formation

Coupling with amines (e.g., using EDC·HCl/DMAP or HATU) generates amides:

textCompound + RNH₂ → Piperidine-4-carboxamide derivatives + H₂O

This method is widely used to create bioactive intermediates .

Reduction to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

textCompound + LiAlH₄ → 4-methoxy-4-(hydroxymethyl)piperidine-Boc hydrate

Reaction conditions: anhydrous THF, 0°C to RT .

Methoxy Group Reactivity

The methoxy group exhibits limited reactivity but can undergo:

Demethylation

Strong Lewis acids (e.g., BBr₃ in DCM) cleave the methoxy group to a hydroxyl:

textCompound + BBr₃ → 1-Boc-4-hydroxy-4-piperidinecarboxylic acid hydrate + CH₃Br

This reaction is highly selective but requires low temperatures (−78°C) .

Piperidine Ring Modifications

The piperidine core can participate in:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces double bonds (if present) but leaves saturated rings intact .

Ring-Opening Reactions

Under extreme conditions (e.g., concentrated H₂SO₄), the ring may undergo cleavage, though this is rarely exploited due to Boc group instability .

Stability Considerations

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Substituent Impact Analysis:

- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, increasing carboxylic acid acidity (pKa ~1-2) and metabolic resistance .

- Alkyl Chains (e.g., -CH₃, -C₃H₇) : Improve lipophilicity (logP increased by 0.5–1.5 units), favoring membrane permeability but reducing aqueous solubility .

- Aromatic Groups (e.g., 4-chlorobenzyl) : Enable π-π stacking interactions in drug-receptor binding, commonly used in kinase or GPCR-targeted compounds .

Physicochemical Properties

- Crystallinity: The unsubstituted analog (1-Boc-piperidine-4-carboxylic acid) crystallizes in the monoclinic P21/c space group with distinct hydrogen-bonding networks, whereas the methoxy and trifluoromethyl derivatives exhibit amorphous or hydrate forms due to steric and polarity effects .

- Solubility : The hydrate form of the methoxy derivative shows improved water solubility (>50 mg/mL) compared to anhydrous analogs like the methyl-substituted compound (<10 mg/mL) .

- Stability : Boc-protected compounds generally exhibit stability under basic conditions but hydrolyze in strong acids. The trifluoromethyl analog demonstrates greater thermal stability (decomposition >200°C) due to robust C-F bonds .

Métodos De Preparación

Structural and Synthetic Overview

1-(tert-Butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate features a piperidine core substituted at the 4-position with methoxy and carboxylic acid groups, stabilized by a Boc-protected amine and water of crystallization. The geminal arrangement of methoxy and carboxylic acid groups necessitates precise regiochemical control during synthesis.

Synthetic Strategies

Boc Protection of Piperidine Derivatives

The Boc group is introduced early to protect the amine functionality. A representative method involves reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), achieving >95% yield. Alternative approaches utilize Boc-anhydride in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP).

Methoxy Group Introduction

Methoxy functionalization is achieved via nucleophilic substitution or oxidation-reduction sequences:

- Epoxide Ring-Opening : Reacting 1-Boc-4-piperidone with sodium methoxide in methanol under reflux generates the 4-methoxy derivative.

- Reductive Alkylation : Hydrogenation of 1-Boc-4-piperidone in the presence of methanol and palladium on carbon (Pd/C) selectively reduces the ketone to a secondary alcohol, followed by methylation using methyl iodide and silver(I) oxide.

Carboxylic Acid Formation

Hydrolysis of ester precursors is the most common route:

- Ester Hydrolysis : 1-Boc-4-methoxy-4-piperidinecarboxylate esters (e.g., methyl or ethyl) are saponified using lithium hydroxide in THF/water, yielding the carboxylic acid in 80–90% purity.

- Oxidative Methods : Direct oxidation of 4-methoxy-1-Boc-piperidine with potassium permanganate in acidic conditions, though less efficient (~60% yield).

Detailed Preparation Methods

Patent-Based Hydrogenation Route (Adapted from EP1436280B1)

- Starting Material : 1-Boc-4-piperidone (10 mmol) is dissolved in THF (100 mL).

- Hydrogenation : 5% Pd/C (40 wt%) is added under hydrogen pressure (3 bar) at 25°C for 24 hours.

- Methylation : The resulting alcohol is treated with methyl iodide (12 mmol) and Ag₂O (15 mmol) in methanol, stirred for 12 hours.

- Ester Hydrolysis : The methyl ester is hydrolyzed with LiOH (2 M) in THF/water (1:1) at 50°C for 6 hours.

- Hydration : The product is dissolved in ethanol/water (70:30) and crystallized at 0°C.

Yield : 68% (over four steps); Purity : 94.6% by HPLC.

Weinreb Amide Reduction Pathway

- Weinreb Amide Formation : 1-Boc-4-piperidinecarboxylic acid is converted to its Weinreb amide using methoxyamine hydrochloride and EDCl/HOBt.

- Reduction : LiAlH₄ in THF at −10°C selectively reduces the amide to an aldehyde, which is oxidized to the carboxylic acid using Jones reagent.

- Methoxy Insertion : The aldehyde intermediate undergoes nucleophilic addition with methanol and BF₃·OEt₂, followed by oxidation.

Yield : 55% (over three steps).

Reaction Optimization and Challenges

Catalyst Selection

Temperature and Solvent Effects

- Hydrogenation Efficiency : Reactions at 25°C in THF achieve higher conversions than those in methanol (Table 1).

- Hydrolysis Kinetics : THF/water mixtures (1:1) provide optimal solubility for saponification, reducing side-product formation.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5% Pd/C 440 | THF | 25 | 82 |

| 5% Pd/C 38H | Methanol | 25 | 70 |

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

The compound serves as a precursor to CCR3 receptor modulators and antiviral agents. Derivatives include:

Q & A

Q. What are the common synthetic routes for 1-(tert-Butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate?

The compound is typically synthesized via ester hydrolysis of a precursor such as ethyl 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinecarboxylate. A standard protocol involves:

- Dissolving the ester in ethanol and adding aqueous NaOH (e.g., 5N solution) for hydrolysis at room temperature for 24 hours.

- Acidifying the mixture to pH 3–4 with HCl to precipitate the carboxylic acid product, followed by filtration and drying .

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and Boc group integrity. For example, H NMR signals for tert-butyl groups appear as singlets at ~1.4 ppm, while piperidine protons resonate between 1.5–4.3 ppm .

- IR spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1687 cm (carboxylic acid C=O) verify functional groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks in the hydrate form .

Q. What safety precautions are critical when handling this compound?

The compound may pose hazards such as skin irritation (H315) and respiratory tract irritation (H335) . Recommended precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in a dry, cool environment (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphism or hydration state variations . Methodological approaches include:

Q. How is the stereochemistry of the 4-methoxy and carboxylic acid substituents determined?

- X-ray crystallography : Resolves absolute configuration by analyzing the spatial arrangement of substituents on the piperidine ring. For example, SHELXL refines anisotropic displacement parameters to validate stereochemistry .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) if racemization is suspected during synthesis.

Q. What stability challenges arise under acidic/basic or high-temperature conditions?

- Boc group lability : The tert-butoxycarbonyl group is susceptible to cleavage under strong acids (e.g., TFA) or prolonged heating. Stability studies should monitor decomposition via HPLC or H NMR .

- Hydrolytic stability : The ester moiety in precursors may hydrolyze prematurely; control reaction pH (<12) and temperature (<40°C) to avoid side reactions .

Q. How can researchers optimize crystallization conditions for X-ray-quality crystals?

- Solvent screening : Use vapor diffusion with solvents like dichloromethane/hexane or methanol/water.

- Seeding : Introduce microcrystals to induce controlled nucleation.

- Temperature gradients : Slow cooling from 40°C to 4°C enhances crystal lattice formation .

Data Contradiction Analysis

Q. How to address conflicting data on biological activity or reactivity in published studies?

- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, catalyst).

- Impurity profiling : Use LC-MS to identify byproducts interfering with reactivity.

- Computational modeling : DFT calculations (e.g., Gaussian) predict electronic effects of the methoxy and Boc groups on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.